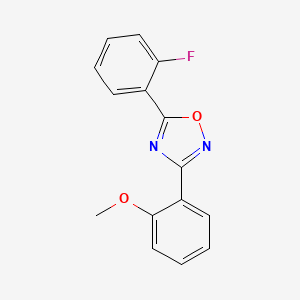![molecular formula C21H30N2O5 B5163599 methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate, also known as JNJ-38431055, is a novel compound developed by Janssen Pharmaceutica. It belongs to the class of compounds known as glycine transporter inhibitors and is currently being studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate acts as a selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate increases the availability of glycine, which in turn enhances NMDA receptor function. This leads to increased glutamatergic neurotransmission and has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to increase extracellular glycine levels in the brain, enhance NMDA receptor function, and increase glutamate release. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate in lab experiments is its selectivity for GlyT1. This allows for more specific modulation of glycine transporters compared to other compounds that may target multiple transporters. However, one limitation is that the compound has poor solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate. One potential direction is its use in the treatment of schizophrenia. Dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of schizophrenia, and GlyT1 inhibitors have been shown to have potential therapeutic effects in preclinical and clinical studies. Another potential direction is its use in the treatment of depression and anxiety. Preclinical studies have shown that GlyT1 inhibitors have anxiolytic and antidepressant-like effects, and clinical trials are currently underway to investigate their efficacy in these disorders. Additionally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new therapeutic targets for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate involves a multi-step process. The starting material is 3-methoxy-4-hydroxybenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-(4-hydroxy-3-methoxybenzoyl)glycine to form the desired compound.
Aplicaciones Científicas De Investigación
Methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It is being studied for its ability to modulate glycine transporters, which are involved in the regulation of glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
methyl 2-[[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxybenzoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-26-19-13-15(21(25)22-14-20(24)27-2)7-8-18(19)28-17-9-11-23(12-10-17)16-5-3-4-6-16/h7-8,13,16-17H,3-6,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBWHOYXJFJTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)


![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)